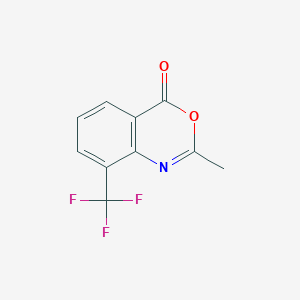

2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-methyl-8-(trifluoromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-5-14-8-6(9(15)16-5)3-2-4-7(8)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFYCONBLTFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220914 | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044749-60-1 | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044749-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents. One common method is the condensation of 2-aminoaryl aldehydes with trifluoromethyl 1,3-diketones under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Potassium permanganate |

| Reduction | Forms reduced derivatives | Lithium aluminum hydride |

| Substitution | Functional group replacement | Nucleophiles |

Antimicrobial Properties:

Research indicates that compounds in the benzoxazinone family exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential:

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The trifluoromethyl group enhances its interaction with biological targets, potentially leading to novel therapeutic strategies .

Medicinal Chemistry

Drug Development:

Due to its biological activities, this compound is explored in drug development processes. Its ability to modulate enzyme activity makes it a valuable candidate for designing inhibitors against specific targets in cancer therapy and other diseases .

Case Study: Chymotrypsin Inactivation

A notable study demonstrated that this compound can inactivate chymotrypsin through a suicide inactivation mechanism. The interaction leads to a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent targeting serine proteases .

Specialty Chemicals Production

The compound is utilized in producing specialty chemicals with enhanced properties due to the trifluoromethyl group. Its stability and reactivity make it suitable for applications in agrochemicals and materials science.

Material Science

Research indicates that this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological activity of 4H-3,1-benzoxazin-4-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 4H-3,1-Benzoxazin-4-one Derivatives

*Calculated molecular weight based on formula C₁₀H₆F₃NO₂. †Inferred from structural similarity to herbicidal analogs.

Key Findings

Role of Substituents: 2-Position: The 2-methyl group in the target compound offers steric simplicity compared to bulkier groups like chlorophenylmethyl (CAS 89441-12-3) or phenoxymethyl (3m, 3o). Smaller substituents may enhance membrane permeability but reduce receptor binding specificity . 8-Trifluoromethyl (-CF₃): The electron-withdrawing -CF₃ group improves oxidative stability and enhances interactions with hydrophobic pockets in target enzymes, a feature shared with CAS 500028-92-2 .

Herbicidal Activity: Compounds 3m and 3o (2-phenoxymethyl with 2,4-dichloro substituents) exhibit IC₅₀ values comparable to the commercial herbicide 2,4-D (Table 3 in ). Their activity depends on the 4H-3,1-benzoxazin-4-one core and halo-substituted phenoxymethyl groups . The target compound lacks halo substituents but retains the -CF₃ group, which may compensate by enhancing binding to hormone receptors like TIR1, implicated in auxin signaling .

Pharmaceutical Potential: Derivatives like anthalexine demonstrate antifungal and antibacterial properties, highlighting the scaffold’s versatility . The target compound’s -CF₃ group could similarly enhance bioactivity in antimicrobial contexts.

Biological Activity

The compound 2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its physicochemical characteristics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1 summarizes the physicochemical properties of this compound:

| Property | Value |

|---|---|

| Solubility in Water | Insoluble |

| Solubility in DMSO | 33.3% |

| Solubility in DMF | 25% |

| Free Acidity | 19.6% |

These properties indicate that the compound is moderately soluble in organic solvents but insoluble in water, which may influence its bioavailability and efficacy in biological systems .

Antimicrobial Activity

Benzoxazinone derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit inhibitory effects against several fungal pathogens such as:

- Helminthosporium turcicum

- Stagonospora nodorum

- Microdochium nivale

- Fusarium moniliforme

- Gaeumannomyces graminis

The effectiveness of these compounds varies, with some exhibiting stronger antibacterial properties compared to antifungal activity .

Anti-inflammatory and Anticancer Activities

Studies have shown that benzoxazinone derivatives possess anti-inflammatory properties and can inhibit tumor growth. The mechanism involves the inhibition of serine proteases through enzyme acylation, where the active site serine attacks the lactone carbon of the benzoxazinone structure .

In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives demonstrated promising results in inhibiting cancer cell proliferation. This suggests that further exploration into the structure-activity relationship (SAR) could yield effective therapeutic agents for cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rezai et al. (2012) evaluated the antimicrobial efficacy of various benzoxazinones against plant pathogens using a microdilution method. The results indicated that:

- At concentrations of 1000 ppm, significant inhibition was observed against Sclerotium rolfsii with a radial growth inhibition percentage reaching up to 52.3%.

- Conversely, no inhibition was noted against Rhizoctonia solani at all tested concentrations.

This discrepancy highlights the selective nature of benzoxazinone derivatives in targeting specific pathogens .

Case Study 2: Anticancer Activity

In another investigation into anticancer properties, compounds derived from benzoxazinones were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective inhibition at low concentrations. Further studies suggested that these compounds could serve as lead structures for developing new anticancer drugs .

Q & A

Q. What are the common synthetic routes for 2-methyl-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, and how are reaction conditions optimized?

Q. What spectroscopic and computational methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, the trifluoromethyl group’s orientation relative to the benzoxazinone ring can be confirmed via crystallographic data .

- UV-Vis and fluorescence spectroscopy : Used to study electronic transitions and intramolecular hydrogen bonding (IHB). Nitro-substituted analogs show fluorescence maxima shifts (e.g., 30 nm bathochromic shift) dependent on IHB strength .

- Computational modeling (DFT) : Predicts stability of tautomeric forms and reactive sites. For instance, the enol-keto equilibrium in solution can be modeled to explain reactivity in nucleophilic substitutions .

Q. What biological activities have been reported for benzoxazinone derivatives, and what are the key structure-activity relationships (SAR)?

- Methodological Answer :

- Antibacterial activity : 2-Substituted aminobenzoic acid derivatives exhibit mild to moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 32 µg/mL). Electron-withdrawing groups (e.g., trifluoromethyl) enhance membrane permeability .

- Anti-cancer potential : Quinazolinone derivatives derived from benzoxazinones show inhibition of kinase pathways (e.g., EGFR IC₅₀: 1.2 µM). The trifluoromethyl group improves metabolic stability .

- SAR trends : Substitution at the 8-position (e.g., trifluoromethyl) increases lipophilicity (LogP ~2.8), correlating with improved blood-brain barrier penetration .

Advanced Research Inquiry

Q. How do substituent positions (e.g., nitro or trifluoromethyl groups) influence intramolecular interactions and photophysical properties?

- Methodological Answer : Substituent position dictates IHB strength and fluorescence behavior. For example:

- Nitro groups at the 6-position : Strengthen IHB between the amide hydrogen and carbonyl oxygen, reducing fluorescence intensity (quantum yield Φ: 0.12 vs. 0.34 for non-nitro analogs) .

- Trifluoromethyl at the 8-position : Induces electron-withdrawing effects, stabilizing the keto tautomer and red-shifting absorption maxima (λmax: 317 nm vs. 305 nm for unsubstituted analogs) .

- Experimental validation : Time-resolved fluorescence spectroscopy and solvent polarity studies (e.g., using Kamlet-Taft parameters) can quantify substituent effects on excited-state dynamics.

Q. How can synthetic protocols be optimized to address low yields in large-scale benzoxazinone production?

- Methodological Answer :

- Solid-phase synthesis : SBBC-based methods reduce side reactions (e.g., hydrolysis) and enable reagent recycling, achieving >90% purity without column chromatography .

- DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., molar ratio of 2-acylaminobenzoic acid to SBBC). A 1:1.2 ratio maximizes yield (85%) while minimizing byproduct formation .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized bioassays : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and solvent controls (e.g., DMSO <1% v/v) to ensure reproducibility .

- HPLC purity validation : Compounds with ≥95% purity (by area normalization) should be used to exclude confounding effects from synthetic byproducts .

- Meta-analysis : Compare IC₅₀ values across studies using cheminformatics tools (e.g., pIC₅₀ vs. LogP plots) to identify outliers caused by structural analogs .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .

- Hazard mitigation : Use fume hoods for powder handling (dust exposure risk: TWA 0.1 mg/m³). PPE (gloves, goggles) is mandatory due to skin/eye irritation risks (R36/37/38) .

- Waste disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize potential HF release from trifluoromethyl degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.